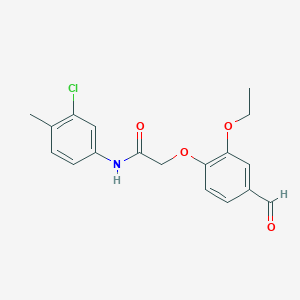
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and immune response. The A1 receptor is one of the four subtypes of adenosine receptors, and it is widely distributed in various tissues and organs.
Biochemical and Physiological Effects:
DPCPX has been shown to modulate various physiological processes, including cardiovascular function, neurotransmission, and immune response. By blocking the A1 receptor, DPCPX can increase heart rate, blood pressure, and coronary flow, which are beneficial in the treatment of cardiovascular diseases. It can also modulate neurotransmitter release, leading to potential therapeutic effects in neurological disorders. Moreover, DPCPX can modulate immune response, which has potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX has several advantages for lab experiments, including its high selectivity and potency for the A1 receptor, its stability, and its availability as a synthetic compound. However, it also has some limitations, including its potential toxicity and the need for careful control of the reaction conditions during synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of DPCPX. One potential direction is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the therapeutic potential of DPCPX in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Moreover, the elucidation of the molecular mechanisms underlying the pharmacological effects of DPCPX can provide insights into the development of novel therapeutics targeting the adenosine A1 receptor.
Conclusion:
In conclusion, DPCPX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. DPCPX has potential applications in cardiovascular diseases, neurological disorders, and cancer therapy. However, further research is needed to fully understand its pharmacological effects and to develop novel therapeutics based on its mechanism of action.
Synthesemethoden
The synthesis of DPCPX involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. By blocking the A1 receptor, DPCPX can modulate the activity of various signaling pathways, leading to therapeutic effects.
Eigenschaften
IUPAC Name |
N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)17-13-10-14(16(13,2)3)19-11-12-8-6-5-7-9-12/h4-9,13-14H,1,10-11H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFOURZZYKYIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

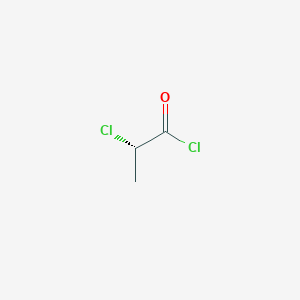
![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
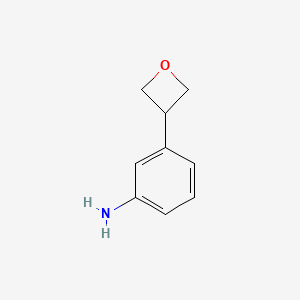
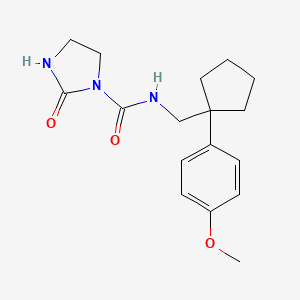
![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)
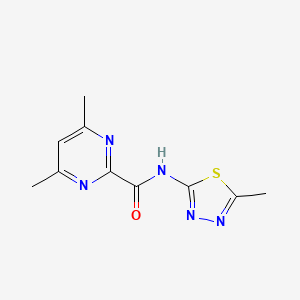




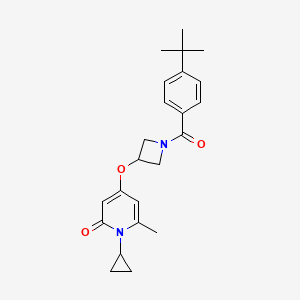
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)

